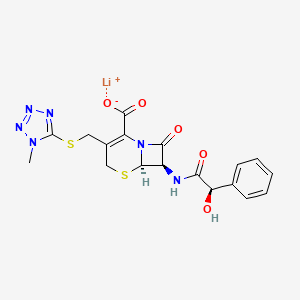
Cefamandole lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefamandole lithium is a second-generation cephalosporin antibiotic that is effective against Gram-negative bacteria and is more stable to narrow spectrum TEM and SHV beta-lactamases . It is a beta-lactam antibiotic used in the treatment of various infections caused by susceptible strains of bacteria, such as lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections .
Méthodes De Préparation
Cefamandole lithium can be synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves the acylation of 7-ACA with mandelic acid derivatives under specific reaction conditions . Industrial production methods often involve the use of biocatalytic processes to enhance yield and purity . The reaction conditions typically include controlled temperature and pH to ensure optimal conversion rates.
Analyse Des Réactions Chimiques
Cefamandole lithium undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Major products formed from these reactions include various cephalosporin derivatives with altered antibacterial properties.
Applications De Recherche Scientifique
Cefamandole lithium has a wide range of scientific research applications:
Mécanisme D'action
Cefamandole lithium exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include various penicillin-binding proteins that are essential for maintaining the integrity of the bacterial cell wall.
Comparaison Avec Des Composés Similaires
Cefamandole lithium is comparable to other second-generation cephalosporins such as cephalothin, cephaloridine, and cefazolin . this compound is unique in its higher potency against Gram-negative bacteria and its stability to narrow spectrum TEM and SHV beta-lactamases . Similar compounds include:
- Cephalothin
- Cephaloridine
- Cefazolin
- Cefotaxime
- Cefoperazone sodium
These compounds share similar structures and mechanisms of action but differ in their spectrum of activity and stability to beta-lactamases.
Propriétés
Formule moléculaire |
C18H17LiN6O5S2 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
lithium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1 |
Clé InChI |
VLJXYASGGIMGRO-CFOLLTDRSA-M |
SMILES isomérique |
[Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-] |
SMILES canonique |
[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


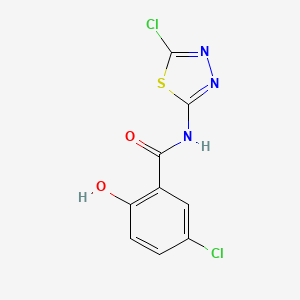

![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
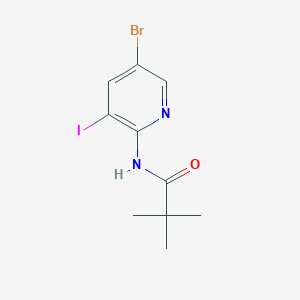



![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride](/img/structure/B13843347.png)
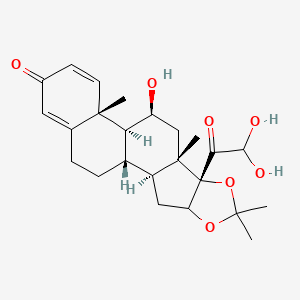
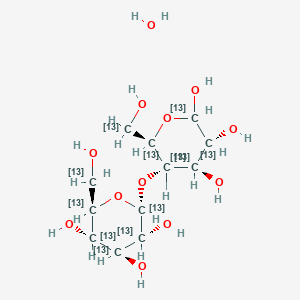

![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
![(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride](/img/structure/B13843361.png)

